Cas no 29159-23-7 (3-Aminobenzaldehyde)

3-Aminobenzaldehyde is an aromatic organic compound featuring both an aldehyde and an amino functional group on a benzene ring. This structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, dyes, and heterocyclic compounds. Its reactive aldehyde group enables condensation and nucleophilic addition reactions, while the amino group facilitates further derivatization, such as diazotization or amide formation. The compound is valued for its role in producing Schiff bases and other nitrogen-containing derivatives. Careful handling is required due to its sensitivity to light and air. Available in high purity, 3-Aminobenzaldehyde is suitable for research and industrial applications requiring precise chemical reactivity.
3-Aminobenzaldehyde structure
3-Aminobenzaldehyde structure
Product Name:3-Aminobenzaldehyde
CAS No:29159-23-7
MF:C7H7NO
MW:121.136581659317
MDL:MFCD00147530
CID:277031
PubChem ID:87561914
Update Time:2025-10-19

3-Aminobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 3-amino-,homopolymer (9CI)
    • 3-Aminobenzaldehyde Polymer
    • 3-aminobenzaldehyde
    • 3-azanylbenzaldehyde
    • M-AMINOBENZALDEHYDE POLYMER
    • Poly(3-aminobenzaldehyde)
    • Benzaldehyde, 3-amino-
    • 3-Formylaniline
    • m-Aminobenzaldehyde
    • 3-amino-benzaldehyde
    • Benzaldehyde, m-amino-
    • m-Aminobenzaldehyd
    • Benzaldehyde, 3-amino-, homopolymer
    • zlchem 463
    • 3-aminobenzenecarbaldehyde
    • Benzaldehyde, m-amino- (8CI)
    • ZLC0327
    • SIXYIEWSUKAOEN-UHFFFAOYSA-N
    • NSC15044
    • NSC36957
    • BCP2
    • EN300-263597
    • NSC 36957
    • A0259
    • 29159-23-7
    • BCP21987
    • AMY14823
    • A811271
    • SCHEMBL245731
    • CHEMBL3884023
    • EINECS 216-968-4
    • CS-0448288
    • DTXSID0061901
    • Q21099245
    • NSC-15044
    • NSC-36957
    • 1709-44-0
    • AKOS006223955
    • NS00025607
    • FT-0601042
    • DTXCID4035469
    • Benzaldehyde, m-amino-(8CI)
    • DB-008280
    • 3-Aminobenzaldehyde
    • MDL: MFCD00147530
    • Inchi: 1S/C7H7NO/c8-7-3-1-2-6(4-7)5-9/h1-5H,8H2
    • InChI Key: SIXYIEWSUKAOEN-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC=C(C=1)N

Computed Properties

  • Exact Mass: 121.05300
  • Monoisotopic Mass: 121.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.1
  • Topological Polar Surface Area: 43.1

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 270.3±23.0 °C at 760 mmHg
  • Flash Point: 117.3±22.6 °C
  • Refractive Index: 1.639
  • PSA: 43.09000
  • LogP: 1.66250
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

3-Aminobenzaldehyde Security Information

3-Aminobenzaldehyde Pricemore >>

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Additional information on 3-Aminobenzaldehyde

3-Aminobenzaldehyde (CAS No. 29159-23-7)

3-Aminobenzaldehyde (also known as o-aminobenzaldehyde) is a versatile organic compound with the CAS registry number 29159-23-7. It is a derivative of benzaldehyde, featuring an amino group (-NH₂) attached to the second carbon of the benzene ring. This compound has been extensively studied in various fields, including organic synthesis, pharmaceuticals, and material science, due to its unique chemical properties and reactivity.

The molecular formula of 3-Aminobenzaldehyde is C₇H₇NO, and its molecular weight is approximately 109.14 g/mol. It exists as a crystalline solid with a melting point of around 88°C and a boiling point of 160°C under standard conditions. The compound is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol and methanol.

One of the key features of 3-Aminobenzaldehyde is its ability to undergo various condensation reactions, making it a valuable intermediate in organic synthesis. For instance, it can react with aldehydes or ketones to form Schiff bases, which are widely used in the synthesis of heterocyclic compounds. Recent studies have highlighted its role in the preparation of bioactive molecules, such as antibiotics and anti-inflammatory agents.

3-Aminobenzaldehyde has also gained attention in the field of material science for its potential applications in the development of conducting polymers and sensors. Researchers have explored its use as a building block for synthesizing polyaromatic compounds with tailored electronic properties. These materials show promise in applications such as flexible electronics and energy storage devices.

In terms of synthesis, 3-Aminobenzaldehyde can be prepared via several methods, including the reduction of nitrobenzaldehyde derivatives or through the Curtius rearrangement. Recent advancements have focused on developing more efficient and environmentally friendly synthesis routes, such as using microwave-assisted techniques or enzymatic catalysis.

The compound's reactivity also makes it useful in analytical chemistry. For example, it can be employed as a reagent for the detection of certain metal ions or for the determination of amino acids in complex matrices. Its ability to form stable complexes with metal ions has been leveraged in the development of new sensing platforms.

From a safety standpoint, 3-Aminobenzaldehyde is generally considered non-toxic under normal handling conditions; however, prolonged exposure may cause irritation to the eyes and skin. Proper personal protective equipment should be used during handling to ensure safety.

In conclusion, 3-Aminobenzaldehyde (CAS No. 29159-23-7) is a multifaceted compound with significant potential across diverse scientific domains. Its unique chemical properties and reactivity continue to drive innovative research, paving the way for new applications in medicine, materials science, and beyond.

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